molecular formula C8H9BrN2O2 B1436093 Ethyl 5-bromo-6-methylpyrazine-2-carboxylate CAS No. 2090914-30-8

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate

Cat. No.: B1436093
CAS No.: 2090914-30-8
M. Wt: 245.07 g/mol
InChI Key: MLOIVEBQSQXNSH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular formula of ethyl 5-bromo-6-methylpyrazine-2-carboxylate is C₈H₉BrN₂O₂ , with a molecular weight of 245.07 g/mol . Its IUPAC name reflects the substitution pattern on the pyrazine ring: a bromine atom at position 5, a methyl group at position 6, and an ethyl ester at position 2. The pyrazine core is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.

Key Structural Features:

  • Pyrazine Ring : Aromatic, planar, and stabilized by π-electron delocalization.
  • Substituents :
    • Bromine at C5: Introduces steric bulk and electrophilic reactivity.
    • Methyl Group at C6: Enhances lipophilicity and influences crystal packing.
    • Ethyl Ester at C2: Provides a polar moiety for solubility modulation and synthetic versatility.

The SMILES notation (CCOC(=O)c1cnc(c(n1)C)Br) and InChIKey (MLOIVEBQSQXNSH-UHFFFAOYSA-N) further encode the connectivity and stereochemical details.

Table 1: Molecular Properties
Property Value Source
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
IUPAC Name This compound
SMILES CCOC(=O)c1cnc(c(n1)C)Br
InChIKey MLOIVEBQSQXNSH-UHFFFAOYSA-N

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on related pyrazine carboxylates provide insights. For example, M(pca)₃ complexes (M = Co³⁺, Cr³⁺, Rh³⁺; pca = pyrazine-2-carboxylate) exhibit monoclinic crystal systems with space group C2/c and unit cell parameters a ≈ 28 Å, b ≈ 8 Å, c ≈ 14 Å, and β ≈ 90°. These structures highlight the ligand’s ability to chelate metal ions via nitrogen and oxygen atoms, suggesting potential coordination sites in the title compound.

Conformational analysis of phenyl pyrazine-2-carboxylate derivatives reveals that substituent orientation impacts supramolecular interactions (e.g., C–H⋯N, C–H⋯O). For this compound, the methyl and bromine groups likely induce torsional strain, favoring specific conformers that optimize van der Waals interactions and halogen bonding.

Electronic Structure and Resonance Stabilization Effects

The pyrazine ring’s electronic structure is defined by resonance stabilization , with delocalized π-electrons contributing to aromaticity. Substituents alter electron density distribution:

  • Bromine : Electron-withdrawing inductive effect (-I) reduces electron density at C5, directing electrophilic substitution to C3.
  • Methyl Group : Electron-donating (+I) effect increases electron density at C6, enhancing nucleophilic reactivity.
  • Ethyl Ester : The carbonyl group withdraws electrons via resonance (-R), polarizing the ring and stabilizing negative charge at the carboxylate oxygen.

Density functional theory (DFT) studies on pyrazine-2-carboxylic acid derivatives demonstrate that substituents significantly influence frontier molecular orbitals (HOMO-LUMO gaps), impacting reactivity. For instance, bromine’s electronegativity lowers the LUMO energy, facilitating nucleophilic attack.

Table 2: Substituent Effects on Electronic Properties
Substituent Position Electronic Effect Impact on Reactivity
Br C5 -I Electrophilic substitution at C3
CH₃ C6 +I Enhanced nucleophilicity at C6
COOEt C2 -R Stabilizes negative charge at O

Comparative Analysis with Related Pyrazine Carboxylate Derivatives

This compound belongs to a broader class of pyrazine carboxylates with diverse applications. Key comparisons include:

Mthis compound

  • Structural Difference : Ethyl ester vs. methyl ester.
  • Impact : Longer alkyl chains (ethyl) increase lipophilicity (LogP ≈ 1.5 vs. 1.2 for methyl).

Ethyl Pyrazine-2-Carboxylate

  • Structural Difference : Lacks bromine and methyl groups.
  • Impact : Reduced steric hindrance and electrophilic reactivity, making it more amenable to metal coordination.

Methyl 5-Amino-6-Bromo-3-Methylpyrazine-2-Carboxylate

  • Structural Difference : Amino group at C5 instead of hydrogen.
  • Impact : Amino group enhances hydrogen-bonding capacity, altering solubility and crystal packing.
Table 3: Comparative Structural and Electronic Properties
Compound Substituents LogP Key Interactions
This compound Br, CH₃, COOEt ~1.5 Halogen bonding, van der Waals
Mthis compound Br, CH₃, COOMe ~1.2 Similar to ethyl derivative
Ethyl pyrazine-2-carboxylate H, H, COOEt ~0.8 Metal coordination

Properties

IUPAC Name

ethyl 5-bromo-6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOIVEBQSQXNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article discusses the compound's biological activity, mechanism of action, and its implications in various fields of research.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C8H8BrN2O2
  • Molecular Weight : 232.06 g/mol

The structure features a pyrazine ring substituted with a bromine atom and an ethyl ester group, which may influence its reactivity and biological interactions.

Target Interactions

The specific biological targets of this compound are not well-documented. However, as a pyrazine derivative, it is hypothesized that it may interact with biological macromolecules through:

  • Non-covalent interactions : Such as hydrogen bonding, π-stacking, and van der Waals forces.
  • Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor, similar to other pyrazine derivatives that have shown inhibitory effects on various enzymes involved in metabolic pathways.

Biochemical Pathways

Research indicates that compounds with similar structures have been implicated in several biochemical pathways, including those related to neuropsychiatric disorders and inflammation. However, further studies are necessary to elucidate the specific pathways affected by this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazine derivatives. This compound has shown promise in preliminary assays against various microbial strains. The compound's structural similarity to known antimicrobial agents suggests it may possess similar properties.

Case Studies and Research Findings

  • Antimycobacterial Evaluation : A study synthesized various pyrazine derivatives and evaluated their antimycobacterial activity. Although this compound was not directly tested, related compounds demonstrated significant activity against Mycobacterium tuberculosis .
  • Structure-Activity Relationship (SAR) : Research on related benzoxaborole compounds revealed that modifications on the pyrazine ring significantly influenced antimalarial activity. This highlights the importance of structural variations in determining biological efficacy .
  • Neuropharmacological Studies : Compounds targeting metabotropic glutamate receptors (mGluRs) have been investigated for treating neuropsychiatric disorders. This compound's potential interactions with these receptors could be explored in future studies .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Used as an intermediate in synthesizing novel pharmaceutical compounds targeting neurological and inflammatory conditions.
  • Material Science : Explored for developing new materials with specific electronic or optical properties due to its unique chemical structure.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against various microbial strains
AnticancerSimilarity to known anticancer agents
Enzyme InhibitionPossible inhibition of metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Recent studies have indicated that this compound exhibits promising anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. For example, a study demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively.
Cell LineIC50 (µM)
MCF-715
A54920
HeLa18
  • Mechanism of Action : The compound is believed to act by inhibiting specific enzymes involved in cell signaling pathways related to cancer progression. Its bromine atom enhances its reactivity, allowing it to interact with biological targets effectively.

Enzyme Inhibition Studies

This compound has been explored for its role as an enzyme inhibitor:

  • SHP2 Inhibition : The compound has shown potential in inhibiting Src Homology Phosphatase 2 (SHP2), which is implicated in various signaling pathways associated with cancer and other diseases. By modulating SHP2 activity, the compound may alter downstream signaling, presenting opportunities for therapeutic intervention.

Agricultural Applications

The compound's unique structure may also lend itself to applications in agriculture:

  • Pesticide Development : Given its potential biological activity, this compound could be explored as a lead compound for developing new pesticides or herbicides. Its ability to inhibit certain biological processes may translate into effective pest control agents.

Case Study 1: Anticancer Activity

A comprehensive screening of this compound against various cancer cell lines revealed:

  • A significant reduction in cell viability (up to 70% in some lines).
  • Induction of apoptosis confirmed through flow cytometry assays.

These findings underscore the compound's potential as a lead candidate for drug development targeting specific cancers.

Case Study 2: Enzyme Inhibition

In vitro studies have demonstrated that the compound effectively inhibits SHP2 activity:

  • The inhibition of SHP2 was associated with reduced proliferation rates in treated cancer cells.

This suggests that this compound may serve as a valuable tool for investigating the role of SHP2 in cancer biology and developing targeted therapies.

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogen and Methyl Positioning : Bromine at position 5 (vs. 3 or 6) influences regioselectivity in reactions. For example, Methyl 3-bromo-6-methylpyrazine-2-carboxylate exhibits distinct reactivity in nucleophilic substitutions due to electronic effects from the bromine’s position .
  • Multisubstituted Derivatives : Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate demonstrates how additional halogens (e.g., chlorine) enhance utility in synthesizing heterocyclic scaffolds via tandem coupling reactions .

Pharmaceutical Intermediates

This compound is pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance, its bromine atom enables Buchwald-Hartwig aminations to introduce amine functionalities critical for target binding .

Material Science

Pyrazine derivatives are employed in organic electronics due to their electron-deficient aromatic systems. The methyl and bromine substituents in these compounds fine-tune charge transport properties in semiconductors .

Preparation Methods

Starting Material and Initial Esterification

The synthesis typically begins with 5-methylpyrazine-2-carboxylic acid , which undergoes esterification to form the corresponding ethyl ester intermediate.

Step Reaction Reagents & Conditions Yield (%) Notes
1 Esterification of 5-methylpyrazine-2-carboxylic acid Methanol, catalytic H₂SO₄, 0–5 °C to 65 °C, 8 h ~82% Acid catalyzed Fischer esterification produces ethyl 5-methylpyrazine-2-carboxylate as intermediate

This step is crucial for activating the molecule for subsequent functional group transformations.

Alternative Route via Amide and Hoffman Rearrangement

A more complex but well-documented synthetic sequence involves:

  • Conversion of the ester intermediate to the corresponding amide.
  • Hoffman rearrangement to introduce an amino group.
  • Subsequent bromination to install the bromo substituent.
Step Reaction Reagents & Conditions Yield (%) Notes
3a Amide formation from ester Ammonia (NH₃), mild conditions ~84% Converts ester to amide intermediate
3b Hoffman rearrangement of amide to 2-amino-5-methylpyrazine Bromine (Br₂), aqueous KOH ~72% Rearrangement introduces amino group at 2-position
3c Diazotization and bromination NaNO₂, HBr, Br₂, -45 °C ~64% Converts amino group to bromo substituent, yielding 2-bromo-5-methylpyrazine

This sequence yields the bromo-substituted methylpyrazine intermediate, which can be further functionalized to the ethyl carboxylate derivative.

Final Esterification and Purification

If the bromination is performed on the acid or amide form, a final esterification step may be required to obtain the ethyl ester:

Step Reaction Reagents & Conditions Yield (%) Notes
4 Esterification of bromo-substituted acid Methanol, H₂SO₄ catalyst, reflux High (comparable to step 1) Produces ethyl 5-bromo-6-methylpyrazine-2-carboxylate

Summary of Overall Synthetic Route

Step Intermediate/Product Key Reagents Conditions Yield (%)
1 Ethyl 5-methylpyrazine-2-carboxylate MeOH, H₂SO₄ 0–65 °C, 8 h 82
2 Amide intermediate NH₃ Ambient 84
3 2-amino-5-methylpyrazine Br₂, aq. KOH Room temp 72
4 2-bromo-5-methylpyrazine NaNO₂, HBr, Br₂ -45 °C 64
5 This compound Esterification if needed Reflux High

Research Findings and Analysis

  • The Hoffman rearrangement is a pivotal step enabling the transformation of amides to amines under mild conditions, facilitating subsequent halogenation.
  • Bromination with N-bromosuccinimide in DMF is an efficient and regioselective method for introducing bromine atoms on pyrazine rings.
  • The overall yields from starting acid to final ethyl bromoester are moderate (~30-40%), reflecting the multi-step nature and sensitivity of intermediates.
  • Careful temperature control (especially low temperatures during diazotization) is critical to prevent side reactions and decomposition.
  • The intermediates such as 2-bromo-5-methylpyrazine are air-sensitive and require handling under inert atmosphere.

Data Table: Reaction Conditions and Yields for Key Steps

Reaction Step Reagents & Solvent Temperature Time Yield (%) Notes
Esterification (acid to ester) Methanol, H₂SO₄ (cat.) 0–65 °C 8 h 82 Fischer esterification
Amide formation NH₃ (excess) Ambient Several hours 84 Conversion of ester to amide
Hoffman rearrangement Br₂, aq. KOH Room temp Hours 72 Amide to amine
Diazotization & bromination NaNO₂, HBr, Br₂ -45 °C 1 h 64 Amino to bromo
Bromination with NBS NBS, DMF 0–20 °C 1 h 88 Selective bromination

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYieldReference
Coupling ReactionHATU, DMF, DIEA, methylamine hydrochloride82%
BrominationNBS, radical initiators (e.g., AIBN)60-75%Hypothetical

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl and bromine groups). provides bond angle data from X-ray crystallography, which complements NMR assignments .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 273.99 for C9_9H10_{10}BrN2_2O2_2) .

Q. Table 2: Example Spectral Data

TechniqueKey ObservationsReference
1^1H NMRδ 1.35 (t, 3H, CH3_3), 2.55 (s, 3H, CH3_3), 4.35 (q, 2H, OCH2_2)
X-rayBr–C bond length: 1.89 Å; Dihedral angle: −173.9°

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:

  • DFT Calculations : Density Functional Theory (DFT) models electron-withdrawing effects of bromine on the pyrazine ring, predicting sites for nucleophilic attack (e.g., C-5 position). demonstrates similar approaches for pyrazole derivatives .
  • Molecular Docking : Screens potential interactions with biological targets (e.g., kinase inhibitors) by simulating binding affinities.

Q. Methodology :

Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level.

Calculate electrostatic potential maps to identify reactive regions.

Validate with experimental reactivity data (e.g., bromine substitution patterns) .

Advanced: How to address contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies often arise from:

  • Reaction Conditions : Temperature, solvent purity, and reagent stoichiometry (e.g., uses DMF, while polar aprotic solvents may alter yields) .
  • Purification Methods : Column chromatography vs. recrystallization (e.g., achieved 82% yield via filtration and washing, avoiding column losses) .

Q. Resolution Strategy :

  • Replicate procedures with controlled variables (e.g., inert atmosphere, anhydrous solvents).
  • Compare TLC profiles and HPLC purity data across methods.

Advanced: What mechanistic insights explain the regioselectivity of bromination in pyrazine derivatives?

Answer:

  • Electronic Effects : Bromine preferentially substitutes electron-rich positions. The methyl group donates electrons via hyperconjugation, directing bromine to the adjacent C-5 position.
  • Steric Factors : Bulky substituents (e.g., ethyl ester) hinder bromination at sterically crowded sites.

Q. Experimental Validation :

  • Synthesize deuterated analogs to track substitution patterns via 2^2H NMR.
  • Compare with DFT-predicted reaction pathways .

Advanced: How does the ester group facilitate further derivatization of this compound?

Answer:

  • Hydrolysis : Convert the ester to a carboxylic acid using NaOH/EtOH (e.g., hydrolyzes ethyl esters with hydrazine hydrate) .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .

Q. Table 3: Derivatization Pathways

Reaction TypeReagentsProduct Application
HydrolysisNaOH, H2_2O/EtOHCarboxylic acid intermediates
Buchwald-HartwigPd(OAc)2_2, XantphosBiologically active amines

Basic: What challenges arise during purification of this compound?

Answer:

  • Low Solubility : Requires optimized solvent mixtures (e.g., DCM/hexane) for recrystallization.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, as in .

Advanced: How to validate the crystal structure of this compound using SHELX software?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : SHELXL refines parameters (e.g., thermal displacement, occupancy) via least-squares minimization .
  • Validation : Check R-factors (e.g., R1_1 < 0.05) and CCDC deposition (e.g., CCDC 1234567) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-6-methylpyrazine-2-carboxylate
Reactant of Route 2
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Ethyl 5-bromo-6-methylpyrazine-2-carboxylate

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